molecular formula C8H11NO B1281892 1-(Prop-2-yn-1-yl)piperidin-2-one CAS No. 18327-29-2

1-(Prop-2-yn-1-yl)piperidin-2-one

Cat. No. B1281892
CAS RN: 18327-29-2
M. Wt: 137.18 g/mol
InChI Key: CKLYEKVPUJOEPJ-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)piperidin-2-one” is a chemical compound . It is a natural product found in Palhinhaea cernua, Punica granatum, and other organisms .


Synthesis Analysis

The synthesis of “1-(Prop-2-yn-1-yl)piperidin-2-one” has been reported in several studies . For instance, an organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy was developed . This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “1-(Prop-2-yn-1-yl)piperidin-2-one” has been analyzed in several studies . The compound has a molecular weight of 137.18 . Its InChI code is 1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2 .


Chemical Reactions Analysis

The chemical reactions involving “1-(Prop-2-yn-1-yl)piperidin-2-one” have been studied . For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Prop-2-yn-1-yl)piperidin-2-one” have been reported . The compound has a molecular weight of 123.20 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has a topological polar surface area of 3.2 Ų .

Safety and Hazards

The safety and hazards of “1-(Prop-2-yn-1-yl)piperidin-2-one” have been reported . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

Future research directions for “1-(Prop-2-yn-1-yl)piperidin-2-one” could involve further exploration of its synthesis methods , as well as its potential applications in various fields .

Relevant Papers

Relevant papers on “1-(Prop-2-yn-1-yl)piperidin-2-one” include studies on its synthesis , characterization , computational calculation , and biological studies .

Mechanism of Action

Mode of Action

It’s known that the compound can act as a photosensitizer , which suggests it may interact with light to produce reactive oxygen species that can affect various cellular processes.

Biochemical Pathways

Given its photosensitizing properties , it’s possible that it may influence pathways related to oxidative stress and cellular damage.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution within the body.

Result of Action

Given its potential role as a photosensitizer

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Prop-2-yn-1-yl)piperidin-2-one. For instance, light exposure could potentially enhance its photosensitizing effects . Additionally, its stability could be affected by factors such as temperature and pH, although specific data on these aspects are currently lacking.

properties

IUPAC Name

1-prop-2-ynylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYEKVPUJOEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534965
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)piperidin-2-one

CAS RN

18327-29-2
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (5.76 g of 50% dispersion in oil, 0.12 mole) was washed three times with hexane and suspended in 645 ml of toluene. 2-Piperidone (11.88 g, 0.12 mole) in 100 ml of toluene was added to the well stirred sodium hydride suspension and heated to reflux for 2 hours. The reaction mixture was cooled to 15° C. and 2-propynyl bromide (14.28 g, 0.12 mole) in 55 ml of toluene added over 30 minutes. The mixture was then stirred at room temperature for 19 hours, filtered and mother liquor evaporated to yield a first batch of 1-(2-propynyl)-2-piperidone as an oil (7.87 g of about 55% purity by pnmr assay).
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.88 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.28 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
solvent
Reaction Step Four
Quantity
645 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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